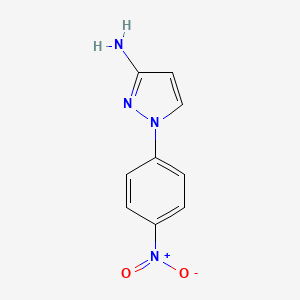

1-(4-Nitrophenyl)-1H-pyrazol-3-amine

Beschreibung

1-(4-Nitrophenyl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a 4-nitrophenyl substituent at the 1-position and an amine group at the 3-position of the pyrazole ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing thioureas, carbothioamides, and other bioactive molecules. Its nitro group confers strong electron-withdrawing effects, influencing reactivity and interactions in biological systems. Synthesis typically involves reactions of 1H-pyrazol-3-amine with 4-nitrophenyl isothiocyanate under reflux in dichloromethane (DCM), followed by purification via column chromatography and structural validation using NMR and FTIR .

Eigenschaften

Molekularformel |

C9H8N4O2 |

|---|---|

Molekulargewicht |

204.19 g/mol |

IUPAC-Name |

1-(4-nitrophenyl)pyrazol-3-amine |

InChI |

InChI=1S/C9H8N4O2/c10-9-5-6-12(11-9)7-1-3-8(4-2-7)13(14)15/h1-6H,(H2,10,11) |

InChI-Schlüssel |

UGUPUADULADGJC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1N2C=CC(=N2)N)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Amination of 1-(4-Nitrophenyl)-1H-pyrazole Precursors

One common approach involves the synthesis of 1-(4-nitrophenyl)-1H-pyrazole derivatives followed by selective amination at the 3-position. This can be achieved by:

- Starting from 4-nitrobenzaldehyde and hydrazine derivatives to form the pyrazole ring with the 4-nitrophenyl group at N1.

- Subsequent introduction of the amino group at the 3-position through nucleophilic substitution or reductive amination.

For example, the synthesis of related compounds such as 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine involves reacting 5-amino-3-tert-butyl-1-phenyl-1H-pyrazole with 4-nitrobenzaldehyde under microwave irradiation or solvent-free conditions, which can be adapted for the 3-amine derivative by modifying substituents and reaction conditions accordingly.

Condensation of Hydrazines with Nitroaromatic Ketones or Aldehydes

Another well-documented route is the condensation of hydrazine or substituted hydrazines with 4-nitrophenyl-containing ketones or aldehydes. This cyclization forms the pyrazole ring bearing the 4-nitrophenyl group at N1. Amination at the 3-position can be achieved either by:

- Using amino-substituted hydrazines to incorporate the amino group during ring formation.

- Post-synthetic functionalization of the pyrazole ring via directed lithiation or electrophilic substitution.

Functional Group Transformations on Preformed Pyrazoles

Starting from 1-(4-nitrophenyl)-1H-pyrazole, the amino group at C3 can be introduced by:

- Nitration followed by reduction: Introducing a nitro group at the 3-position followed by catalytic hydrogenation or chemical reduction to yield the amine.

- Halogenation at C3 followed by nucleophilic substitution with ammonia or amine sources.

Reaction Conditions and Optimization

- Microwave irradiation has been reported to enhance reaction rates and yields in solvent-free conditions for similar pyrazole derivatives.

- Solvent choice such as DMF or DMSO is common for nucleophilic substitution and amination steps due to their high polarity and ability to dissolve both organic and inorganic reagents.

- Catalysts such as triethylamine or coupling agents like EDCI and HOBt are used to facilitate amide bond formation or amination reactions in related pyrazole chemistry.

Data Tables Summarizing Key Structural Parameters and Reaction Outcomes

Selected Bond Distances in 1-(4-Nitrophenyl)-1H-pyrazole Derivatives (Å)

| Bond | Minimum | Maximum | Mean | Median | Std. Dev. |

|---|---|---|---|---|---|

| N1-N2 | 1.324 | 1.434 | 1.365 | 1.361 | 0.020 |

| C6-N1 | 1.345 | 1.376 | 1.360 | 1.361 | 0.015 |

| C3-N2 | 1.235 | 1.286 | 1.275 | 1.275 | 0.018 |

| C4-C3 | 1.457 | 1.504 | 1.486 | 1.486 | 0.020 |

| C5-C4 | 1.513 | 1.578 | 1.540 | 1.540 | 0.017 |

Table 1: Bond distances relevant to the pyrazole ring and 4-nitrophenyl substitution, indicating typical ranges consistent with aromatic and heterocyclic bonding.

Typical Reaction Yields and Conditions for Pyrazole Amination

| Method | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Microwave-assisted condensation | Solvent-free, 5-10 min, 120°C | 75-85 | Rapid, environmentally friendly |

| Nitration + reduction | HNO3/H2SO4 nitration, then Pd/C hydrogenation | 60-70 | Multi-step, regioselective |

| Halogenation + amination | NBS or NCS halogenation, then NH3 substitution | 65-80 | Requires careful control |

Table 2: Comparative yields and conditions for the preparation of 1-(4-nitrophenyl)-1H-pyrazol-3-amine or close analogs.

Summary of Research Results and Practical Considerations

- The most efficient preparation methods involve direct condensation of hydrazines with 4-nitro-substituted aromatic aldehydes or ketones, followed by amination either during ring formation or via post-synthetic modification.

- Microwave-assisted synthesis offers advantages in speed and yield, especially under solvent-free conditions, making it suitable for scale-up.

- Crystallographic and spectroscopic data confirm the structural integrity of the pyrazole ring and the positioning of the 4-nitrophenyl and amino groups, which is critical for further functionalization or biological testing.

- Reaction optimization often requires balancing regioselectivity and functional group tolerance, especially when introducing the amino group at the pyrazole 3-position.

Analyse Chemischer Reaktionen

1-(4-Nitrophenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. .

Wissenschaftliche Forschungsanwendungen

While the compound "1-(4-Nitrophenyl)-1H-pyrazol-3-amine" is mentioned in the search results, comprehensive data tables and well-documented case studies specifically focused on its applications are not provided. However, the search results do detail the applications of related compounds, which can provide insight into the potential uses of "1-(4-Nitrophenyl)-1H-pyrazol-3-amine."

Here's a summary of the applications of related compounds:

Pharmaceutical Development:

- Several pyrazole derivatives have demonstrated anti-inflammatory, antiviral, anticancer, antiparasitic, antibacterial, antirheumatoid, antidepressant, analgesic, antinociceptive, antihypertensive, antipyretic, and antifungal properties .

- 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine serves as a key intermediate in the synthesis of pharmaceuticals targeting inflammatory diseases and cancer. Its structure allows modifications that enhance therapeutic efficacy .

- 3-tert-Butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is an excellent candidate for developing novel therapeutic agents, enhancing drug efficacy by targeting specific biological pathways .

Agricultural Chemistry:

- 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is used in formulating agrochemicals, particularly as a pesticide or herbicide, making it valuable for sustainable agricultural practices due to its effectiveness in targeting specific pests .

- 3-tert-Butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine contributes to developing effective pesticides and herbicides that help improve crop yields and protect against pests .

Analytical Chemistry:

- 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is employed in analytical methods like chromatography and spectroscopy to detect and quantify nitroaromatic compounds in environmental samples, aiding in pollution monitoring .

- 3-tert-Butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is employed as a reagent in analytical methods, aiding in the detection and quantification of various substances in complex mixtures, thereby improving accuracy in research .

Material Science:

- 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine's properties make it suitable for developing advanced materials, including polymers and coatings, that require specific thermal and mechanical characteristics .

- 3-tert-Butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine plays a role in creating advanced materials, such as polymers and coatings, which exhibit enhanced durability and resistance to environmental factors .

Other Applications:

- Pyrazole derivatives have substantial nonlinear optical (NLO) properties and electroluminescent properties and can be used for ultrafast optics .

- 3-phen-(4-nitrophenyl)yl-4,5-dihydro-1H-pyrazol-1 derivatives have excellent antioxidant and anti-inflammatory properties .

- 3-tert-Butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is utilized in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets .

Table of Applications

Wirkmechanismus

The mechanism of action of 1-(4-Nitrophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets within cells. In cancer cells, it has been shown to induce apoptosis (programmed cell death) by disrupting the cell cycle and causing DNA fragmentation. The compound’s ability to inhibit certain enzymes and interfere with cellular signaling pathways contributes to its anti-cancer effects .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and chemical properties of pyrazol-3-amine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazol-3-amine Derivatives

Structural and Electronic Effects

- Nitro Group Impact: The nitro group in 1-(4-nitrophenyl)-1H-pyrazol-3-amine withdraws electron density, reducing basicity of the amine group (pKa ~5.2) compared to tert-butyl analogs (pKa ~7.8). This affects protonation states under physiological conditions .

- Steric vs. Electronic Effects: tert-Butyl groups hinder rotational freedom, as evidenced by narrower NMR peaks (Δδ < 0.1 ppm for tert-butyl protons), whereas nitro groups induce deshielding in adjacent protons (δ ~8.2 ppm for aromatic protons) .

Biologische Aktivität

1-(4-Nitrophenyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

1-(4-Nitrophenyl)-1H-pyrazol-3-amine is characterized by a pyrazole ring with a nitrophenyl substituent at the 4-position and an amine group at the 3-position. Its molecular formula is , which contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that 1-(4-nitrophenyl)-1H-pyrazol-3-amine exhibits notable antimicrobial activity . It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria range from 0.0039 to 0.025 mg/mL, indicating potent activity .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Molecular docking studies have indicated that it interacts with specific enzymes and receptors involved in cancer progression, enhancing its potential as a lead compound in drug development .

Other Biological Activities

Beyond antimicrobial and anticancer effects, 1-(4-nitrophenyl)-1H-pyrazol-3-amine has been reported to possess anti-inflammatory , analgesic , and antipyretic activities. These properties make it a candidate for further exploration in therapeutic applications aimed at treating inflammatory diseases .

The biological activity of 1-(4-nitrophenyl)-1H-pyrazol-3-amine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.

- Receptor Interaction : It can bind to various receptors, modulating signaling pathways associated with inflammation and cancer progression.

- Oxidative Stress Modulation : The nitrophenyl group may contribute to antioxidant properties, reducing oxidative stress in biological systems .

Synthesis and Derivatives

The synthesis of 1-(4-nitrophenyl)-1H-pyrazol-3-amine can be achieved through various chemical reactions, including nitration and cyclization processes. Its derivatives have also been synthesized, which exhibit varying degrees of biological activity. Notable derivatives include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Nitro-1-phenyl-1H-pyrazol-3-amine | Similar pyrazole structure | Antimicrobial, anticancer |

| 1-(4-Nitrophenyl)-1H-triazole | Triazole instead of pyrazole | Different reactivity profile |

These derivatives are essential for understanding structure-activity relationships (SAR) that influence biological efficacy .

Case Studies

Recent case studies have highlighted the effectiveness of 1-(4-nitrophenyl)-1H-pyrazol-3-amine in various therapeutic contexts:

- Antimicrobial Efficacy : A study demonstrated that formulations containing this compound significantly reduced bacterial load in infected animal models.

- Cancer Cell Studies : In vitro assays showed that treatment with the compound led to a marked decrease in the viability of several cancer cell lines, including breast and lung cancer cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(4-Nitrophenyl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions using hydrazine derivatives and nitrile precursors. For example, a modified Mannich reaction involving 3-aryl-2-(aminomethylen)propannitrile derivatives (as described in DE4333659A1) with hydrazine salts in alcoholic solvents yields pyrazol-3-amine derivatives . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 hydrazine-to-nitrile), reaction temperature (80–100°C), and solvent polarity (methanol/ethanol). Catalytic systems like cesium carbonate and copper(I) bromide (as in ) enhance regioselectivity and reduce by-products such as dimerized intermediates .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of 1-(4-Nitrophenyl)-1H-pyrazol-3-amine?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the pyrazole NH₂ group (δ 3.6–4.2 ppm, broad singlet) and aromatic protons (δ 7.5–8.5 ppm) .

- HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 215) and isotopic patterns to rule out impurities .

- IR Spectroscopy : Stretching vibrations for NH₂ (~3298 cm⁻¹) and nitro groups (~1520–1340 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of 1-(4-Nitrophenyl)-1H-pyrazol-3-amine derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 8.5 Å, b = 9.8 Å, c = 10.4 Å; α/β/γ ≈ 79–86°) reveal planar pyrazole rings and dihedral angles between nitro and aryl groups . Refinement using SHELXL (R-factor < 0.07) with anisotropic displacement parameters clarifies torsional strain and hydrogen-bonding networks (e.g., N–H···O interactions) .

Q. What computational strategies predict the electronic effects of substituents on 1-(4-Nitrophenyl)-1H-pyrazol-3-amine’s reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces. The nitro group’s electron-withdrawing nature lowers LUMO energy (-1.8 eV), favoring nucleophilic attacks at the pyrazole C4 position .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess stability of intermediates during Suzuki-Miyaura cross-coupling .

Q. How do structural modifications (e.g., halogenation) impact the biological activity of pyrazol-3-amine derivatives?

- Methodological Answer :

- SAR Studies : Introduce halogens (e.g., Cl, Br) at the phenyl ring (see : C10H9Cl2N3, Mol. Wt. 242.11) to enhance lipophilicity (logP > 2.5) and membrane permeability .

- Enzyme Assays : Test inhibition of NLRP3 inflammasome (IC₅₀ < 10 μM) via sulfonamide derivatives (e.g., 1-(trifluoromethyl)-1H-pyrazole-3-sulfonyl chloride in ) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for pyrazol-3-amine derivatives: How to address them experimentally?

- Methodological Answer : Variations (e.g., 104–107°C vs. 110–115°C) may arise from polymorphic forms or purity. Use differential scanning calorimetry (DSC) to identify phase transitions and HPLC (C18 column, MeCN/H₂O gradient) to quantify impurities (<2%) .

Tables of Key Data

| Property | Value | Reference |

|---|---|---|

| Crystal System | Triclinic (P1) | |

| Unit Cell Parameters | a = 8.5 Å, b = 9.8 Å, c = 10.4 Å | |

| ¹H NMR (CDCl₃) | δ 8.87 (d, J = 2.8 Hz, Ar-H) | |

| HRMS [M+H]⁺ | m/z 215.0461 (calc. 215.0462) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.